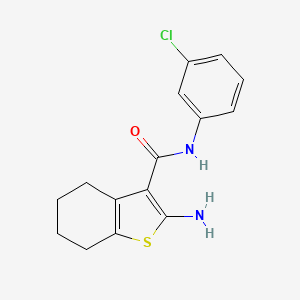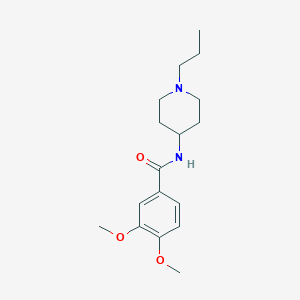![molecular formula C17H24N4O2S B5868647 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is a compound that has been the focus of scientific research due to its potential use in various applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.
Mecanismo De Acción
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce inflammation. Additionally, this compound has been shown to have antioxidant effects and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea in lab experiments is its potential use as a novel anticancer and anti-inflammatory agent. Additionally, this compound has been shown to have antioxidant effects, which can be useful in studying oxidative stress. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other anticancer or anti-inflammatory agents. Additionally, further studies can be conducted to optimize the synthesis method and improve the solubility of this compound. Finally, the potential use of this compound in other applications, such as neuroprotection, can be explored.
Métodos De Síntesis
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been reported in the literature using different methods. One of the methods involves the reaction of 3,4-dimethoxyphenethylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride in the presence of triethylamine and thiourea. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea has been studied for its potential use in various scientific research applications. One of the applications is as a potential anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. Another application is as a potential anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propiedades
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-11-16(12(2)21(3)20-11)19-17(24)18-9-8-13-6-7-14(22-4)15(10-13)23-5/h6-7,10H,8-9H2,1-5H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBUGWCJWQCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=S)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-2,4-dimethylbenzamide](/img/structure/B5868580.png)


![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)
![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)